![molecular formula C9H6N4 B14645865 1H-Imidazo[4,5-G]phthalazine CAS No. 52964-97-3](/img/structure/B14645865.png)
1H-Imidazo[4,5-G]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-G]phthalazine is a heterocyclic compound that features an imidazole ring fused with a phthalazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phthalhydrazide, a cyclic-β-diketone, and an aldehyde in the presence of a ceric ammonium nitrate catalyst in polyethylene glycol . This one-pot protocol is convenient, economical, and environmentally friendly.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[4,5-G]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole and phthalazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-G]phthalazine oxides, while substitution reactions can introduce various functional groups onto the rings.
Applications De Recherche Scientifique
1H-Imidazo[4,5-G]phthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-G]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Imidazo[4,5-G]phthalazine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-C]pyridine: Known for its role as a GABA receptor agonist.
1H-Pyrazolo[1,2-B]phthalazine: Studied for its cytotoxic properties.
1H-Indazolo[1,2-B]phthalazine: Used in the synthesis of various derivatives with potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
52964-97-3 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
7H-imidazo[4,5-g]phthalazine |
InChI |
InChI=1S/C9H6N4/c1-6-3-12-13-4-7(6)2-9-8(1)10-5-11-9/h1-5,12H |
Clé InChI |
PJDUSRFXDWAPFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC=C2C=C3C1=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


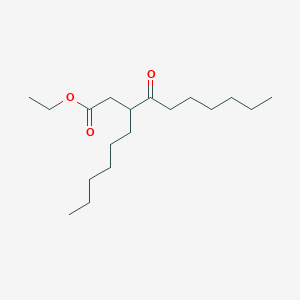
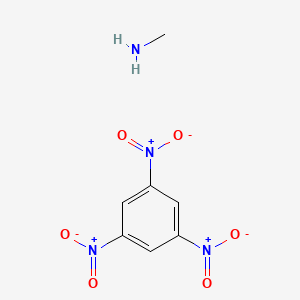

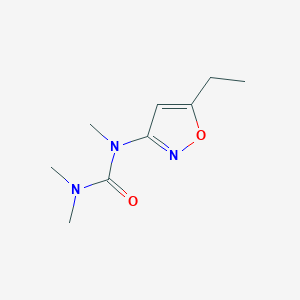
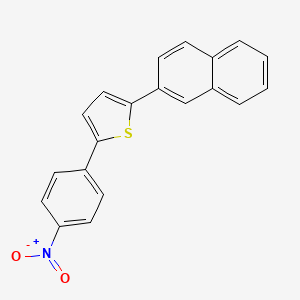

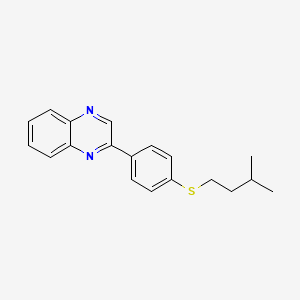
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

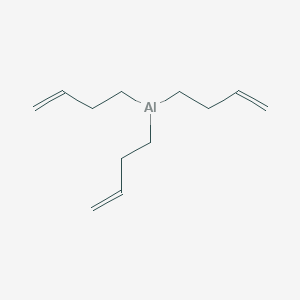

![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)

